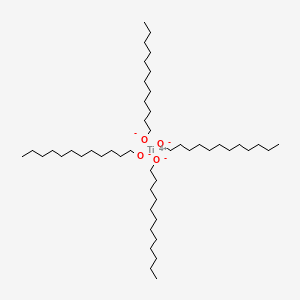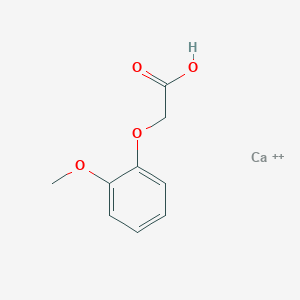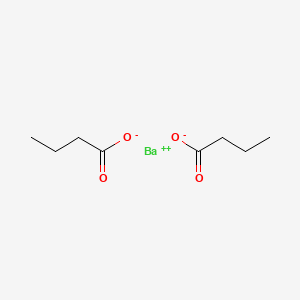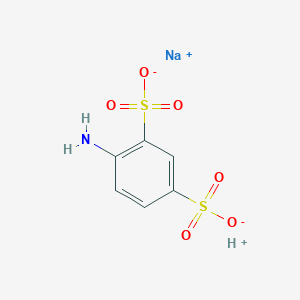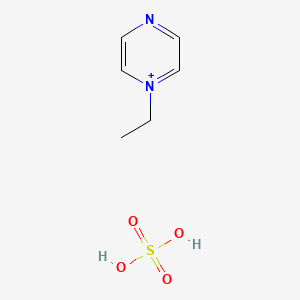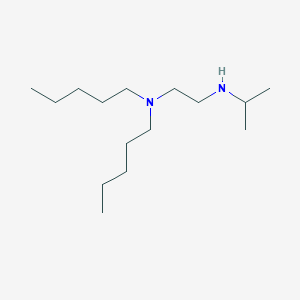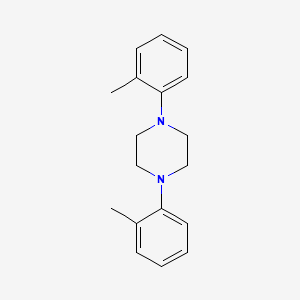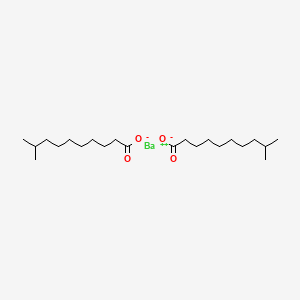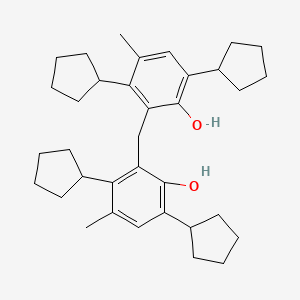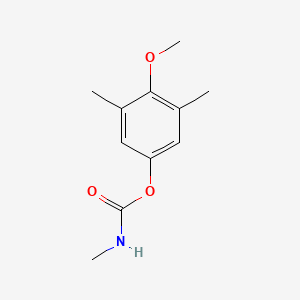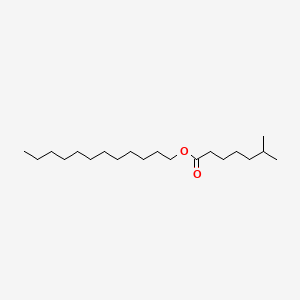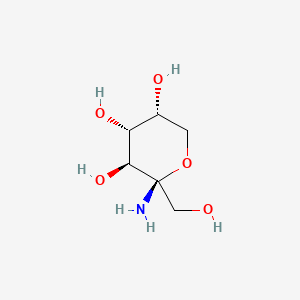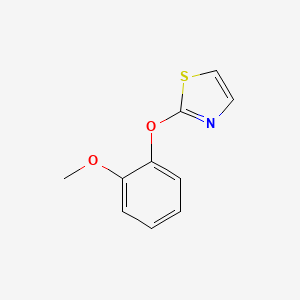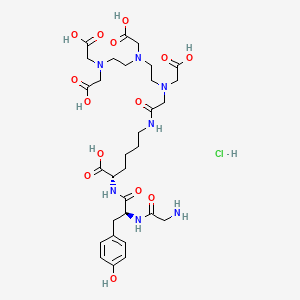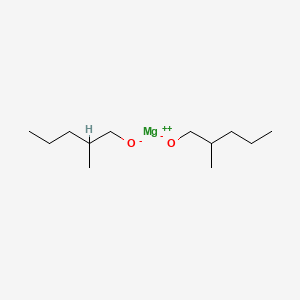
magnesium;2-methylpentan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-methylpentan-1-olate is an organometallic compound that features a magnesium atom bonded to a 2-methylpentan-1-olate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylpentan-1-olate typically involves the reaction of magnesium with 2-methylpentan-1-ol in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
Mg+2-methylpentan-1-ol→this compound+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where magnesium is reacted with 2-methylpentan-1-ol under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-methylpentan-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The magnesium atom can be substituted by other metal atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and other metal salts are often used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and organic by-products.
Reduction: Reduced organic compounds.
Substitution: New organometallic compounds with different metal centers.
Aplicaciones Científicas De Investigación
Magnesium;2-methylpentan-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium;2-methylpentan-1-olate involves its ability to donate electrons and form bonds with other molecules. The magnesium atom acts as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Comparison
Magnesium;2-methylpentan-1-olate is unique due to its specific ligand structure, which imparts different reactivity and properties compared to other magnesium alkoxides. Its larger and more complex ligand can influence its solubility, stability, and reactivity in various chemical reactions.
Propiedades
Número CAS |
96826-95-8 |
|---|---|
Fórmula molecular |
C12H26MgO2 |
Peso molecular |
226.64 g/mol |
Nombre IUPAC |
magnesium;2-methylpentan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-3-4-6(2)5-7;/h2*6H,3-5H2,1-2H3;/q2*-1;+2 |
Clave InChI |
SQGOXAQJVLQRQL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C[O-].CCCC(C)C[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


